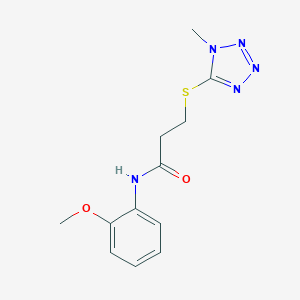![molecular formula C22H16BrN3O2S B270037 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B270037.png)
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of oxadiazole derivatives.
作用机制
The exact mechanism of action of BPO-27 is not fully understood, but studies suggest that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of various signaling pathways involved in cancer progression. BPO-27's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPO-27 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. It has also been shown to be stable under physiological conditions, which is a desirable characteristic for a potential drug candidate. Additionally, BPO-27 exhibits good solubility in water, which is important for its potential use as a drug.
实验室实验的优点和局限性
One advantage of using BPO-27 in lab experiments is its potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. Additionally, its low toxicity and stability make it a safe and reliable compound for use in experiments. However, one limitation of using BPO-27 is its limited availability, which may hinder its widespread use in research.
未来方向
There are several future directions for research on BPO-27. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its anticancer, antimicrobial, and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of BPO-27 and make it more widely available for research. Additionally, further studies are needed to evaluate the efficacy of BPO-27 in animal models and to investigate its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.
In conclusion, BPO-27 is a promising compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory therapy. Its stable and low-toxicity properties make it a safe and reliable compound for use in research. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate.
合成方法
The synthesis of BPO-27 involves the reaction of 3-bromophenylhydrazine with 2-chloro-N,N-diphenylacetamide in the presence of potassium carbonate and copper powder. The resulting product is then treated with sulfur to obtain BPO-27.
科学研究应用
BPO-27 has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as an anti-inflammatory agent. Studies have shown that BPO-27 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. Additionally, BPO-27 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide |
|---|---|
分子式 |
C22H16BrN3O2S |
分子量 |
466.4 g/mol |
IUPAC 名称 |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H16BrN3O2S/c23-17-9-7-8-16(14-17)21-24-25-22(28-21)29-15-20(27)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2 |
InChI 键 |
PHVIURQTBIPFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269979.png)
![2-[4-(4-Chloro-phenyl)-thiazol-2-ylsulfanyl]-1-(pyrrolidin-1-yl)-ethanone](/img/structure/B269984.png)

![N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269986.png)